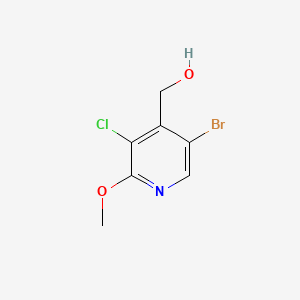
(5-Bromo-3-chloro-2-methoxypyridin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-3-chloro-2-methoxypyridin-4-yl)methanol is a chemical compound with the molecular formula C7H7BrClNO2 and a molecular weight of 252.49 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
The synthesis of (5-Bromo-3-chloro-2-methoxypyridin-4-yl)methanol typically involves the bromination and chlorination of a pyridine derivative, followed by methoxylation and reduction to introduce the methanol group. One common synthetic route starts with 2-chloro-5-bromopyridine, which undergoes methoxylation using sodium methoxide in methanol. The resulting intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the final product .
Análisis De Reacciones Químicas
(5-Bromo-3-chloro-2-methoxypyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the halogen atoms, yielding a simpler pyridine derivative.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. .
Aplicaciones Científicas De Investigación
(5-Bromo-3-chloro-2-methoxypyridin-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of drug candidates targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties .
Mecanismo De Acción
The mechanism of action of (5-Bromo-3-chloro-2-methoxypyridin-4-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit a specific enzyme by binding to its active site, thereby blocking the enzyme’s function. The exact molecular targets and pathways involved vary depending on the specific context of its use .
Comparación Con Compuestos Similares
(5-Bromo-3-chloro-2-methoxypyridin-4-yl)methanol can be compared with other similar compounds such as:
(5-Bromo-3-methoxypyridin-2-yl)methanol: This compound has a similar structure but lacks the chlorine atom, which may result in different reactivity and biological activity.
(5-Bromo-2-chloro-pyridin-3-yl)-methanol: This compound has a similar structure but differs in the position of the methanol group, which can affect its chemical properties and applications.
Methyl 5-bromo-2-methoxypyridine-3-carboxylate: This compound has a carboxylate group instead of a methanol group, leading to different chemical behavior and uses.
Propiedades
Fórmula molecular |
C7H7BrClNO2 |
|---|---|
Peso molecular |
252.49 g/mol |
Nombre IUPAC |
(5-bromo-3-chloro-2-methoxypyridin-4-yl)methanol |
InChI |
InChI=1S/C7H7BrClNO2/c1-12-7-6(9)4(3-11)5(8)2-10-7/h2,11H,3H2,1H3 |
Clave InChI |
FFKHAFHSNBSYPZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C(=C1Cl)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



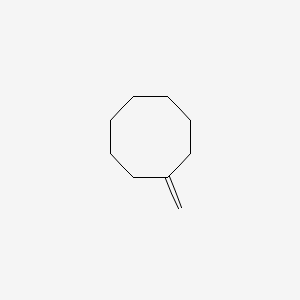
![6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine-2-carbaldehyde](/img/structure/B14016976.png)
![4-Ethynyl-1,4-dihydro-8-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14016984.png)

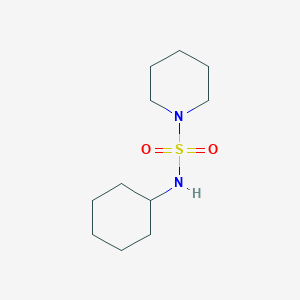
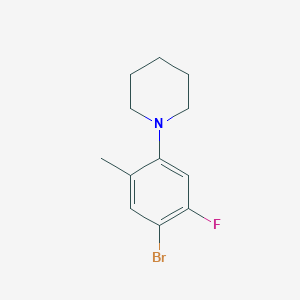

![1-amino-6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-naphthalene-2-carboxylic acid](/img/structure/B14017013.png)
![4-[4-(Ethylamino)phenyl]sulfonylaniline](/img/structure/B14017021.png)
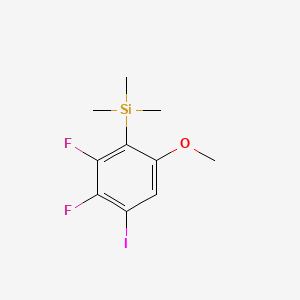


![4-Hydroxy-2,7,7-trimethyl-1,3,4,6,8,9-hexahydropyrido[3,4-b]indol-5-one](/img/structure/B14017048.png)
